

Natural Sources of Caryolane Sesquiterpenoids: An In-depth Technical Guide

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Compound of Interest

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Introduction

Caryolane sesquiterpenoids are a class of bicyclic sesquiterpenes characterized by a fused cyclobutane and cyclononane ring system. This unique carbon skeleton, exemplified by β -caryophyllene, is a common constituent of the essential oils of numerous plants. Beyond the plant kingdom, caryolane-type structures are also produced by various fungi and marine microorganisms. These compounds have garnered significant interest from the scientific community due to their diverse and promising biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the natural sources of caryolane sesquiterpenoids, presenting quantitative data, detailed experimental protocols for their extraction and analysis, and an elucidation of their biosynthetic pathways.

Natural Occurrences of Caryolane Sesquiterpenoids

Caryolane sesquiterpenoids are widely distributed in nature, with prominent sources in the plant kingdom, as well as in fungi and marine organisms.

Plant Sources

Higher plants are the most well-documented source of caryolane sesquiterpenoids, where they often occur as components of essential oils.

- *Cinnamomum cassia*: The bark of this plant, commonly known as cassia or Chinese cinnamon, is a known source of caryolane-type compounds. Notably, it contains caryolane-1,9 β -diol[1].
- *Artabotrys uncinatus*: This plant from the Annonaceae family has been found to contain caryolane-1,9 β -diol[2].
- *Psidium guajava* (Guava): The leaves of the guava plant are a rich source of sesquiterpenoids, including those with a caryophyllane skeleton. The essential oil of guava leaves can contain significant amounts of E-caryophyllene[3].
- *Eremophila spathulata*: The leaves of this plant contain a variety of caryophyllane sesquiterpenoids[4].

Fungal Sources

Fungi, particularly endophytic and fungicolous species, are emerging as a prolific source of novel caryolane sesquiterpenoids.

- *Pestalotiopsis* species: Various species of this endophytic fungus are known to produce a diverse array of caryophyllene sesquiterpenoids[5][6][7]. For instance, *Pestalotiopsis* sp. isolated from the stem bark of *Melia azedarach* produces pestaloporinates A-G and 14-acetylhumulane[5].
- *Aspergillus alabamensis*: This pathogenic fungus, isolated from seagrass, produces carotane sesquiterpenoids, which are structurally related to the caryolane skeleton[8].

Marine Sources

The marine environment, with its unique biodiversity, offers a promising frontier for the discovery of new caryolane sesquiterpenoids.

- *Streptomyces* species: Marine actinomycetes, such as *Streptomyces* sp. AH25, have been shown to produce novel caryolane sesquiterpenes, including micaryolanes A and B, and caryolan-1,9 β -diol[9]. Another marine-derived *Streptomyces* sp. M491 was found to produce amorphane sesquiterpenes, which are also related to the caryolane framework[10].

- Marine Algae: Various species of marine algae are known to produce a wide range of sesquiterpenoids, including halogenated derivatives[11].

Quantitative Data on Caryolane Sesquiterpenoids

The concentration and composition of caryolane sesquiterpenoids can vary significantly depending on the species, geographical location, harvesting time, and the specific plant part or microbial culture conditions. The following tables summarize available quantitative data from various studies.

Plant Source	Plant Part	Caryolane Sesquiterpenoid	Concentration/Yield	Analytical Method	Reference
Psidium guajava	Leaves	E-caryophyllene	22.5% of essential oil	GC-MS	[3]
Cinnamomum cassia	Leaves	Essential Oil	2.20% (Spring), 1.95% (Autumn)	Hydrodistillation	[12]
Aquilaria malaccensis	Wood	α -humulene	13.33% of SPME extract	SPME-GC-MS	[13]
Lippia sidoides	-	trans- β -caryophyllene	1.78% of essential oil	GC-MS	[14]
Rosmarinus officinalis	-	trans- β -caryophyllene	0.34% of essential oil	GC-MS	[14]
Copaiba Oil	-	trans- β -caryophyllene	74.5%	GC-MS	[14]

Fungal/Bacterial Source	Culture Type	Caryolane Sesquiterpenoid	Yield/Titer	Reference
Escherichia coli (engineered)	Fed-batch fermentation	β -caryophyllene	5142 mg/L	[1]
Escherichia coli (engineered)	Fed-batch fermentation	β -caryophyllene	1520 mg/L	[15]
Rhodobacter capsulatus (engineered)	Phototrophic culture	β -caryophyllene	139 \pm 31 mg/L	
Streptomyces sp. S4-7	-	Caryolan-1-ol	-	[15][16]

Experimental Protocols

The extraction, isolation, and analysis of caryolane sesquiterpenoids involve a series of chromatographic and spectroscopic techniques.

Extraction and Isolation from Plant Material

- Sample Preparation: Air-dry the plant material (e.g., leaves, bark) at room temperature and grind it into a fine powder.
- Extraction:
 - Hydrodistillation: For essential oils, subject the powdered plant material to hydrodistillation for several hours using a Clevenger-type apparatus.
 - Solvent Extraction: Macerate the powdered plant material with a suitable organic solvent (e.g., methanol, ethanol, or dichloromethane) at room temperature for an extended period. Repeat the extraction process multiple times to ensure complete extraction.
- Fractionation: Concentrate the crude extract under reduced pressure. The resulting residue can be fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol).

- **Chromatographic Purification:**
 - **Column Chromatography:** Subject the desired fraction to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate) to separate the compounds based on their polarity.
 - **Preparative Thin-Layer Chromatography (TLC):** For further purification of smaller quantities, use preparative TLC with an appropriate solvent system.
 - **High-Performance Liquid Chromatography (HPLC):** For final purification and isolation of pure compounds, employ preparative or semi-preparative HPLC with a suitable column (e.g., C18) and mobile phase.

Cultivation and Extraction from Fungal/Bacterial Cultures

- **Cultivation:**
 - **Fungi:** Grow the fungal strain on a suitable solid (e.g., rice medium) or in a liquid medium for a specific period under controlled temperature and light conditions.
 - **Bacteria:** Cultivate the bacterial strain in a suitable liquid broth medium with shaking at an optimal temperature.
- **Extraction:**
 - **Solid Culture:** Extract the fermented solid medium and mycelia with a solvent such as ethyl acetate or acetone.
 - **Liquid Culture:** Partition the culture broth with an immiscible organic solvent (e.g., ethyl acetate). Extract the mycelia separately after cell lysis.
- **Purification:** Follow the chromatographic purification steps outlined for plant material (Column Chromatography, Preparative TLC, and HPLC).

Analytical Methods

- **Gas Chromatography-Mass Spectrometry (GC-MS):** This is the primary technique for the identification and quantification of volatile caryolane sesquiterpenoids in essential oils and extracts.
 - **Column:** A non-polar capillary column (e.g., HP-5MS, DB-5) is typically used.
 - **Carrier Gas:** Helium is the most common carrier gas.
 - **Temperature Program:** A temperature gradient is employed to separate compounds with different boiling points. For example, an initial temperature of 60-80°C held for a few minutes, followed by a ramp of 3-10°C/min to a final temperature of 240-280°C.
 - **Mass Spectrometry:** Electron Impact (EI) ionization at 70 eV is standard. Identification is achieved by comparing the mass spectra and retention indices with those of authentic standards and library databases (e.g., NIST, Wiley).
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR are essential for the structural elucidation of novel caryolane sesquiterpenoids. Deuterated chloroform (CDCl₃) is a common solvent.
- **High-Resolution Mass Spectrometry (HRMS):** Used to determine the exact mass and elemental composition of the isolated compounds.

Biosynthesis of Caryolane Sesquiterpenoids

The biosynthesis of caryolane sesquiterpenoids begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are produced via the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

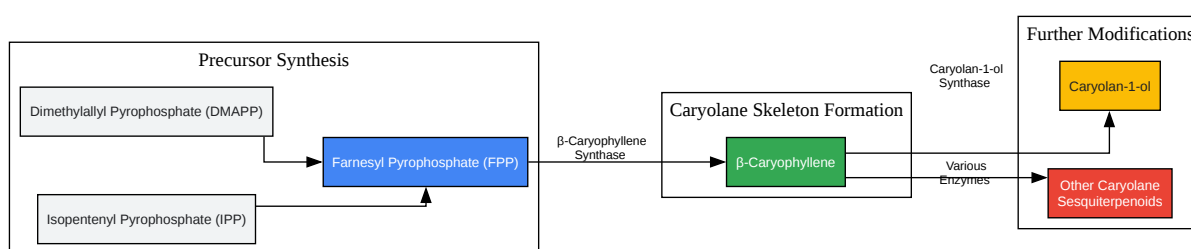
The key steps in the formation of the caryolane skeleton are:

- **Formation of Farnesyl Pyrophosphate (FPP):** Three molecules of IPP and DMAPP are condensed to form the C₁₅ precursor, farnesyl pyrophosphate (FPP).
- **Cyclization of FPP:** The enzyme β-caryophyllene synthase catalyzes the cyclization of FPP to form the characteristic bicyclic structure of β-caryophyllene. This reaction proceeds

through a series of carbocationic intermediates.

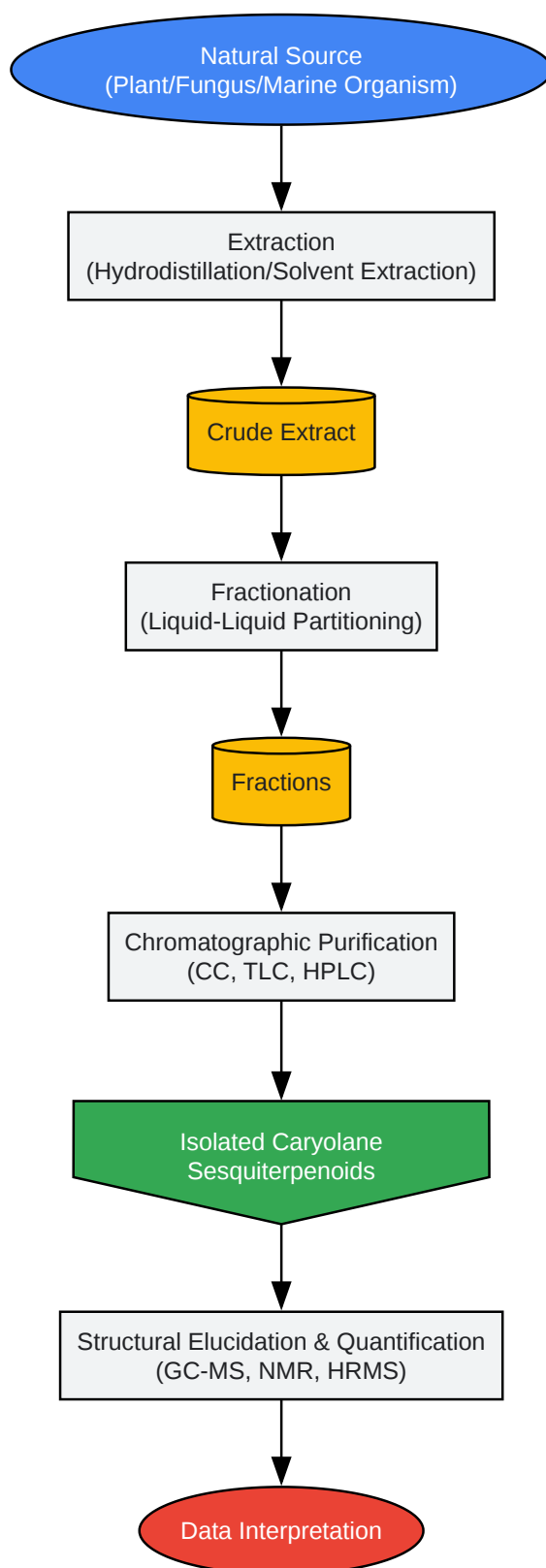
- Further Modifications: β -caryophyllene can then undergo various enzymatic modifications, such as oxidation, reduction, and hydroxylation, to produce the diverse array of caryolane sesquiterpenoids found in nature. For example, (+)- β -caryophyllene can be converted to (+)-caryolan-1-ol by the enzyme caryolan-1-ol synthase[12][17][18].

Visualizations



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Caption: Biosynthetic pathway of caryolane sesquiterpenoids.



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Caption: General experimental workflow for caryolane sesquiterpenoids.

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